molecular formula C6H6N2O4 B574527 Ethyl 4,5-dioxo-4,5-dihydro-1H-imidazole-2-carboxylate CAS No. 174635-30-4

Ethyl 4,5-dioxo-4,5-dihydro-1H-imidazole-2-carboxylate

Cat. No.: B574527
CAS No.: 174635-30-4
M. Wt: 170.124
InChI Key: YCOVWUQBIPGHFL-UHFFFAOYSA-N
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Description

Ethyl 4,5-dioxo-4,5-dihydro-1H-imidazole-2-carboxylate is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes an ethyl ester group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dioxo-4,5-dihydro-1H-imidazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl glyoxylate with urea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring with the desired substituents.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dioxo-4,5-dihydro-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an enzyme inhibitor, making it a candidate for drug development.

    Medicine: Its derivatives are being explored for their antimicrobial and anticancer properties.

    Industry: It is used in the synthesis of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dioxo-4,5-dihydro-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and the target enzyme.

Comparison with Similar Compounds

Ethyl 4,5-dioxo-4,5-dihydro-1H-imidazole-2-carboxylate can be compared with other imidazole derivatives, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4,5-dioxo-4,5-dihydro-1H-imidazole-2-carboxamide: Contains a carboxamide group instead of a carboxylate group.

    Ethyl 4,5-dioxo-4,5-dihydro-1H-imidazole-2-thiocarboxylate: Features a thiocarboxylate group, which can impart different chemical properties.

The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

ethyl 4,5-dioxo-1H-imidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-2-12-6(11)3-7-4(9)5(10)8-3/h2H2,1H3,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOVWUQBIPGHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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